molecular formula C11H11ClO3 B1597191 3-(4-Chlorophenoxy)pentane-2,4-dione CAS No. 31168-10-2

3-(4-Chlorophenoxy)pentane-2,4-dione

Cat. No. B1597191
CAS RN: 31168-10-2
M. Wt: 226.65 g/mol
InChI Key: QOOLFYCEZZCVSE-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenoxy)pentane-2,4-dione” is a chemical compound with the molecular formula C11H11ClO3 . It has a molecular weight of 226.656 g/mol . The IUPAC name for this compound is 3-(4-Chlorphenoxy)pentan-2,4-dion .


Synthesis Analysis

A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives . The method is based on the Finkelstein reaction .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenoxy)pentane-2,4-dione” has been investigated by means of ab initio and Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions of “3-(4-Chlorophenoxy)pentane-2,4-dione” involve the conversion of chloro derivatives into more reactive iodo derivatives . This process is based on the Finkelstein reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenoxy)pentane-2,4-dione” include a molecular weight of 226.656 g/mol and a density of 1.218g/cm3 . The boiling point is 325.2ºC at 760 mmHg .

Scientific Research Applications

Molecular Structure and Vibrational Assignment

A study conducted by Tayyari et al. (2008) investigated the molecular structure of 3-chloro-pentane-2,4-dione, comparing it with its parent compound, pentane-2,4-dione, through ab initio and Density Functional Theory (DFT) calculations. The research found that the hydrogen bond strength in the chlorinated derivative is stronger, which is reflected in the stretching and bending frequencies of the molecule. This provides insights into the electronic and structural effects of halogenation on β-diketones Tayyari et al., 2008.

Synthesis and Characterization of Metal-Organic Frameworks

Another study highlighted the use of β-diketone derivatives as ligands for synthesizing mixed metal–organic frameworks (MMOFs). Gildenast et al. (2020) explored the synthesis of MMOFs using 3-(4-Methylthiophenyl)pentane-2,4-dione, demonstrating its utility in bridging metal cations to form semiporous structures. This research showcases the potential of β-diketones in constructing novel materials with applications in catalysis, gas storage, and separation Gildenast et al., 2020.

Safety And Hazards

The safety data sheet for “3-(4-Chlorophenoxy)pentane-2,4-dione” advises against medicinal, household, or other uses . It is intended for R&D use only .

properties

IUPAC Name

3-(4-chlorophenoxy)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOLFYCEZZCVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384071
Record name 3-(4-chlorophenoxy)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)pentane-2,4-dione

CAS RN

31168-10-2
Record name 3-(4-chlorophenoxy)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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